N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of neuroprotection and neurotransmission.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit high affinity for the histamine h1 receptor .
Mode of Action
Similar compounds have been found to interact with their targets through a variety of mechanisms, including oxidative addition and transmetalation .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in the synthesis of piperazine derivatives .
Pharmacokinetics
Result of Action
Similar compounds have been found to exhibit a wide range of biological and pharmaceutical activity .
Action Environment
Similar compounds have been found to exhibit stability under a variety of conditions.
Biochemical Analysis
Biochemical Properties
N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has been shown to interact with various enzymes and proteins. For instance, it has been found to be a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, as shown by the improvement in rats’ performance in water maze tests and in lowering acetylcholinesterase activity .
Molecular Mechanism
The molecular mechanism of action of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For instance, it has been found to bind to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide have been observed over time. For example, it has been found to have long-term effects on cellular function, such as preventing lipid peroxidation and protein damage, and restoring changes in the levels of endogenous antioxidant enzymes associated with aluminium chloride administration .
Dosage Effects in Animal Models
In animal models, the effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide vary with different dosages . For instance, it has been found to have protective effects against aluminium-induced neurotoxicity at dosages of 3 and 5 mg/kg for 6 weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This is achieved through the reaction of 2-methoxyphenylamine with ethylene dibromide under reflux conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling of the piperazine and fluorophenyl intermediates: The final step involves the coupling of the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating neurotransmitter levels and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)pyrazol-3-amine
Uniqueness
N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide stands out due to its dual functional groups, which allow it to interact with multiple molecular targets. This dual functionality enhances its pharmacological profile, making it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-29-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFULMRZMWFGDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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